molecular formula C14H19NO3 B2395871 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid CAS No. 696649-60-2

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

Cat. No.: B2395871
CAS No.: 696649-60-2
M. Wt: 249.31
InChI Key: WYWOTSWUJAQKCG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a β-amino acid derivative characterized by a phenylpropanoic acid backbone substituted with an amino group at the β-position and a cyclopentyloxy group at the para-position of the phenyl ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the cyclopentyloxy substituent, which may influence bioavailability and receptor interactions.

Properties

IUPAC Name

3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOTSWUJAQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-cyclopentyloxybenzaldehyde reacts with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acidification: The amine is subsequently acidified to obtain 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modification to create derivatives with potential therapeutic effects. For instance, derivatives of this compound have been explored for their efficacy against various diseases, including cancer and neurological disorders.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the amino acid backbone can lead to compounds with enhanced bioactivity against specific cancer cell lines .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in the production of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes.

  • Data Table: Reaction Types and Products
Reaction TypePossible Products
OxidationNitroso or nitro derivatives
ReductionAlcohol derivatives
SubstitutionAmides or other substituted derivatives

Biological Studies

The compound is also utilized in biological studies to investigate enzyme-substrate interactions and protein-ligand binding mechanisms. Researchers have employed it to understand better how certain enzymes function and how inhibitors can be designed.

  • Case Study : A research article highlighted the role of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid in studying the binding affinity of ligands to specific enzymes, revealing insights into potential drug design strategies .

Industrial Applications

Beyond academic research, 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is being explored for its potential in industrial applications. It may be used in developing new materials or as a catalyst in chemical reactions, contributing to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid with key analogs, focusing on substituents, physicochemical properties, and biological activities.

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid Cyclopentyloxy (C₅H₉O) at phenyl para-position C₁₄H₁₉NO₃ 261.31 g/mol High lipophilicity; potential enhanced membrane permeability. Inferred
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Variable R groups (e.g., -OCH₃, -NO₂, -CH₃) Varies Varies Structure-dependent anticancer activity (e.g., compounds 12–18 in Table 1); antioxidant potential.
3-(4-Hydroxyphenyl)propanoic acid Hydroxyl (-OH) at phenyl para-position C₉H₁₀O₃ 166.18 g/mol Low lipophilicity; high solubility; associated with skin/eye irritation risks.
3-Amino-3-(4-isobutoxyphenyl)propanoic acid Isobutoxy (C₄H₉O) at phenyl para-position C₁₃H₁₉NO₃ 237.29 g/mol Moderate lipophilicity; used in research for structural optimization.
3-{[(4-Chlorophenyl)acetyl]amino}-3-[4-(tert-butyl)phenyl]propanoic acid Chlorophenylacetyl and tert-butyl groups C₂₂H₂₅ClN₂O₃ 416.90 g/mol Bulky substituents; potential for improved receptor binding but reduced solubility.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Dihydroxy-diiodo substituents C₉H₉I₂NO₃ 448.99 g/mol High molecular weight; iodine atoms may enhance radiolabeling potential.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Nitro (-NO₂) and hydroxyl (-OH) groups C₉H₉NO₅ 211.17 g/mol Electron-withdrawing nitro group may increase stability but introduce toxicity risks.

Key Structural and Functional Insights:

Bulky groups like tert-butyl () or halogenated moieties () may improve target affinity but reduce aqueous solubility.

Biological Activity Trends: Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced anticancer activity, while nitro groups () may confer oxidative stress resistance but increase toxicity . The amino group at the β-position is critical for bioactivity, as seen in analogs like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives ().

Safety and Stability: Hydroxyl-containing analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) are associated with irritation risks (), whereas halogenated or nitro-substituted compounds (Evidences 10–11) require careful toxicity profiling.

Biological Activity

3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a beta-amino acid derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is C15_{15}H19_{19}NO2_2. Its structure features an amino group, a propanoic acid moiety, and a cyclopentyloxyphenyl substituent, which may influence its interaction with biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. In vitro assays using A549 lung cancer cells demonstrated that certain derivatives could reduce cell viability significantly. For instance, compounds with specific substitutions on the phenyl ring showed reductions in A549 cell viability ranging from 31.2% to 68.7% compared to control treatments with standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

CompoundCell Viability Reduction (%)IC50 (µM)Mechanism of Action
Compound 2031.215Induction of apoptosis
Compound 2957.825Cell cycle arrest
Compound 3258.920Inhibition of migration

Antioxidant Properties

In addition to anticancer effects, these compounds have demonstrated significant antioxidant properties. The DPPH radical scavenging assay revealed that some derivatives possess strong reducing capabilities, comparable to ascorbic acid, indicating their potential use in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of 3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid derivatives has also been explored. These compounds were tested against multidrug-resistant pathogens from the ESKAPE group, including MRSA and VRE. Results showed minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against various strains, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Derivatives

PathogenMIC (µg/mL)Compound Tested
MRSA8Compound X
VRE2Compound Y
Pseudomonas aeruginosa16Compound Z

Case Studies

  • In Vivo Models : In a study investigating the efficacy of these compounds in vivo, mice treated with selected derivatives showed reduced tumor growth rates compared to untreated controls. This suggests that these compounds may have therapeutic potential in cancer treatment.
  • Inflammatory Models : Another study utilized models of experimental autoimmune encephalomyelitis (EAE) to assess the anti-inflammatory properties of these compounds. Results indicated a significant reduction in clinical scores and inflammatory markers in treated animals .

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